molecular formula C13H14O2 B14403341 1-[(Naphthalen-2-yl)oxy]propan-1-ol CAS No. 89360-33-8

1-[(Naphthalen-2-yl)oxy]propan-1-ol

Cat. No.: B14403341
CAS No.: 89360-33-8
M. Wt: 202.25 g/mol
InChI Key: SUWBRDNXWOBCOI-UHFFFAOYSA-N
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Description

1-[(Naphthalen-2-yl)oxy]propan-1-ol is an organic compound characterized by a naphthalene ring attached to a propanol group via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Naphthalen-2-yl)oxy]propan-1-ol typically involves the reaction of naphthol with an appropriate propanol derivative under basic conditions. A common method includes the Williamson ether synthesis, where naphthol is deprotonated using a strong base such as sodium hydride, followed by reaction with 1-bromopropanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(Naphthalen-2-yl)oxy]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield naphthol and propanol derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

    Oxidation: Naphthalen-2-yl-propanone.

    Reduction: Naphthalen-2-yl-propane.

    Substitution: Naphthol and propanol derivatives.

Scientific Research Applications

1-[(Naphthalen-2-yl)oxy]propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Naphthalen-2-yl)oxy]propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The naphthalene ring can intercalate with aromatic amino acids in proteins, while the propanol group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-[(Naphthalen-2-yl)oxy]propan-1-ol is unique due to its specific ether linkage and the position of the naphthalene ring, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

89360-33-8

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

1-naphthalen-2-yloxypropan-1-ol

InChI

InChI=1S/C13H14O2/c1-2-13(14)15-12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13-14H,2H2,1H3

InChI Key

SUWBRDNXWOBCOI-UHFFFAOYSA-N

Canonical SMILES

CCC(O)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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